![molecular formula C11H7O2- B1225688 2-Naphthoate](/img/structure/B1225688.png)
2-Naphthoate
Overview
Description
2-naphthoate is a naphthoate that is the conjugate base of 2-naphthoic acid. It has a role as a xenobiotic metabolite. It is a conjugate base of a 2-naphthoic acid.
Scientific Research Applications
1. Environmental Biodegradation
2-Naphthoate has been studied for its role in environmental biodegradation, particularly in soil bacteria. For instance, Burkholderia strain JT 1500 can use 2-naphthoate as its sole carbon source, indicating a possible pathway for environmental degradation of this compound (Morawski et al., 1997).
2. Biochemical Research
Biochemical studies have examined enzymes involved in the metabolism of 2-naphthoate derivatives. For example, 1-Hydroxy-2-naphthoate dioxygenase from Nocardioides sp. KP7, which cleaves hydroxylated aromatic rings, has been isolated and characterized, offering insights into microbial aromatic compound degradation pathways (Iwabuchi & Harayama, 1998).
3. Chemical Synthesis and Reactions
Research has explored the use of 2-naphthoate in chemical reactions, such as in the synthesis of polysubstituted alkyl 2-naphthoates via Diels-Alder/retro-Diels-Alder reactions (Tejedor et al., 2018). Such studies contribute to the broader understanding of chemical synthesis methodologies.
4. Photodimerization Studies
Photodimerization of 2-naphthoate derivatives has been investigated, revealing potential applications in the preparation of large-ring compounds and understanding intramolecular interactions. These studies show the role of hydrophobic forces in facilitating such reactions (Tung et al., 1994).
5. Molecular Mechanics and Inclusion Complexes
Molecular mechanics calculations have been used to study the inclusion of 2-methyl naphthoate in cyclodextrins, providing insights into host-guest interactions and complexation processes (Madrid et al., 1997).
6. Electrochemical Studies
The anodic oxidation of 2-naphthol, a derivative of 2-naphthoate, has been examined in electrochemical studies, highlighting its potential in environmental applications and electrode material research (Panizza et al., 2001).
properties
IUPAC Name |
naphthalene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBYKYZJUGYBDK-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7O2- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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